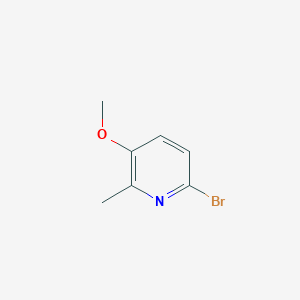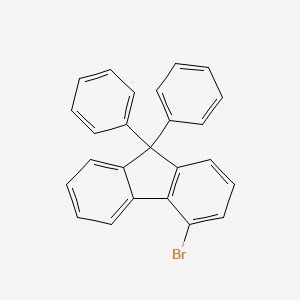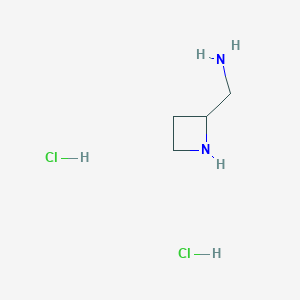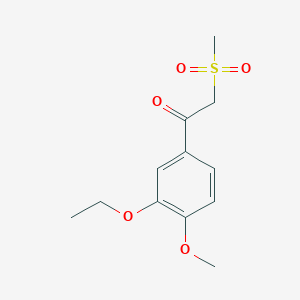
6-Bromo-3-methoxy-2-methylpyridine
Vue d'ensemble
Description
6-Bromo-3-methoxy-2-methylpyridine is a heterocyclic pyridine compound . It has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is also known by other names such as 6-Bromo-3-methoxy-2-methylpyridine and 850882-87-0 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methoxy-2-methylpyridine includes a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring . The InChI representation of the molecule isInChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-3-methoxy-2-methylpyridine include a molecular weight of 202.05 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 22.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 1 .Applications De Recherche Scientifique
Functionalization and Synthesis
Selective Bromination
The selective bromination of 2-methoxy-6-methylpyridine derivatives, closely related to 6-Bromo-3-methoxy-2-methylpyridine, facilitates the introduction of various electrophiles. This process is significant for developing pyridine derivatives with enhanced properties and functions (Gray, Konopski, & Langlois, 1994).
Synthesis of Dopamine and Serotonin Receptor Antagonists
A study details the efficient synthesis of a compound structurally related to 6-Bromo-3-methoxy-2-methylpyridine, which is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis method emphasizes the compound's potential in neuromodulation research (Hirokawa, Horikawa, & Kato, 2000).
Crystal Structure and Characterization
- X-ray Diffraction Analysis: X-ray diffraction studies of bromo-substituted Schiff bases, including compounds similar to 6-Bromo-3-methoxy-2-methylpyridine, reveal significant insights into their crystal structures. These structures exhibit unique hydrogen bonds and weak π-π interactions, crucial for understanding the physical properties and potential applications in materials science (Dong, Li, Meng, Zhou, & Ma, 2015).
Reactions and Transformations
- Reactivity Studies: Research on the reactivity of various bromo-derivatives of pyridine, similar to 6-Bromo-3-methoxy-2-methylpyridine, with potassium amide in liquid ammonia, provides valuable insights into substitution reactions and ring transformations. These reactions are pivotal in the synthesis of complex organic compounds and pharmaceuticals (Streef & Hertog, 2010).
Propriétés
IUPAC Name |
6-bromo-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBRRMYRFLDKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90827061 | |
| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylpyridine | |
CAS RN |
850882-87-0 | |
| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)


![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)




